Methyl 2-(3-chloro-5-fluorophenyl)benzoate
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Overview
Description
Methyl 2-(3-chloro-5-fluorophenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-chloro-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloro-5-fluorophenyl)benzoate typically involves the esterification of 2-(3-chloro-5-fluorophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-5-fluorophenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Reduction: Methyl 2-(3-chloro-5-fluorophenyl)benzyl alcohol.
Oxidation: 2-(3-chloro-5-fluorophenyl)benzoic acid.
Scientific Research Applications
Methyl 2-(3-chloro-5-fluorophenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloro-5-fluorophenyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chlorophenyl)benzoate
- Methyl 2-(3-fluorophenyl)benzoate
- Methyl 2-(4-chloro-5-fluorophenyl)benzoate
Uniqueness
Methyl 2-(3-chloro-5-fluorophenyl)benzoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to compounds with only one substituent.
Properties
IUPAC Name |
methyl 2-(3-chloro-5-fluorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-14(17)13-5-3-2-4-12(13)9-6-10(15)8-11(16)7-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFFJYITPMFAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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